molecular formula C8H8ClNO2 B13419405 1-Chloro-2,3-dimethyl-5-nitrobenzene

1-Chloro-2,3-dimethyl-5-nitrobenzene

Cat. No.: B13419405
M. Wt: 185.61 g/mol
InChI Key: MVCOZQHAVNWKGK-UHFFFAOYSA-N
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Description

1-Chloro-2,3-dimethyl-5-nitrobenzene is a substituted nitroaromatic compound characterized by a benzene ring with three functional groups: a chlorine atom at position 1, two methyl groups at positions 2 and 3, and a nitro group at position 5. Its molecular formula is C₈H₇ClNO₂, with a molecular weight of 184.60 g/mol. The compound’s reactivity and applications are influenced by the electron-withdrawing nitro group and the steric effects of the methyl substituents, which modulate solubility, stability, and interactions in chemical reactions.

Properties

Molecular Formula

C8H8ClNO2

Molecular Weight

185.61 g/mol

IUPAC Name

1-chloro-2,3-dimethyl-5-nitrobenzene

InChI

InChI=1S/C8H8ClNO2/c1-5-3-7(10(11)12)4-8(9)6(5)2/h3-4H,1-2H3

InChI Key

MVCOZQHAVNWKGK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2,3-dimethyl-5-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the nitration of 1-chloro-2,3-dimethylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2,3-dimethyl-5-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium hydroxide.

    Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol or potassium hydroxide in water.

    Oxidation: Potassium permanganate in an acidic or basic medium.

Major Products Formed:

    Reduction: 1-Chloro-2,3-dimethyl-5-aminobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 1-Chloro-2,3-dimethyl-5-nitrobenzoic acid.

Scientific Research Applications

1-Chloro-2,3-dimethyl-5-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.

    Biology: The compound can be used in studies involving the interaction of nitroaromatic compounds with biological systems. It serves as a model compound for understanding the behavior of similar substances.

    Medicine: Research into potential pharmaceutical applications may involve the modification of this compound to develop new drugs with specific biological activities.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals. Its derivatives may have applications in materials science and engineering.

Mechanism of Action

The mechanism of action of 1-chloro-2,3-dimethyl-5-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chlorine atom and methyl groups influence the compound’s reactivity and its ability to participate in electrophilic and nucleophilic reactions. The pathways involved may include the formation of reactive oxygen species and the modulation of enzyme activity.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Features
This compound Not provided C₈H₇ClNO₂ 184.60 Cl (1), CH₃ (2,3), NO₂ (5) High steric hindrance, moderate polarity
1-Chloro-3-methyl-5-nitrobenzene 16588-34-4 C₇H₆ClNO₂ 171.58 Cl (1), CH₃ (3), NO₂ (5) Reduced steric hindrance
1-Chloro-2,3-difluoro-4-nitrobenzene 2689-07-8 C₆H₂ClF₂NO₂ 193.54 Cl (1), F (2,3), NO₂ (4) Enhanced electron-withdrawing effects
1-Chloro-3-(chloromethyl)-5-nitrobenzene 693225-87-5 C₇H₅Cl₂NO₂ 206.02 Cl (1), CH₂Cl (3), NO₂ (5) Increased halogen reactivity
1,3-Dichloro-2,4-difluoro-5-nitrobenzene 15952-70-2 C₆HCl₂F₂NO₂ 227.98 Cl (1,3), F (2,4), NO₂ (5) High halogen density, planar structure

Research Findings and Practical Implications

  • Synthetic Utility : Methyl-substituted chloro-nitrobenzenes are intermediates in agrochemical and pharmaceutical synthesis. The methyl groups in this compound improve lipophilicity, enhancing membrane permeability in drug candidates .
  • Toxicity Profile : Chloro-nitrobenzenes generally require careful handling due to respiratory and dermal toxicity (see safety data for 1-Chloro-3-nitrobenzene in ). Methyl groups may slightly reduce volatility, mitigating inhalation risks compared to halogen-dense analogs.
  • Similarity Scores : Computational analyses rank 1-Chloro-3-methyl-5-nitrobenzene (similarity score: 0.91–0.95) and 1,3-Dichloro-2,4-difluoro-5-nitrobenzene (similarity score: 0.93) as the closest structural analogs to the target compound .

Biological Activity

1-Chloro-2,3-dimethyl-5-nitrobenzene (CDMNB) is an aromatic compound with significant biological activity, primarily due to its nitro group and halogen substituents. This article explores its biological interactions, mechanisms of action, and potential applications in various fields such as medicine and environmental science.

  • Molecular Formula : C8H8ClNO2
  • Molecular Weight : 185.61 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CC1=CC(=CC(=C1C)Cl)N+[O-]

The biological activity of CDMNB is primarily attributed to its ability to interact with various molecular targets. The nitro group can be reduced to form reactive intermediates that may participate in cellular processes, including:

  • Formation of Reactive Oxygen Species (ROS) : The reduction of the nitro group can lead to oxidative stress within cells, affecting cellular signaling pathways.
  • Enzyme Modulation : CDMNB can inhibit or enhance the activity of specific enzymes, influencing metabolic pathways and potentially leading to therapeutic effects or toxicity.
  • Nucleophilic Substitution Reactions : The chlorine atom can be substituted by nucleophiles, which may alter the compound's reactivity and biological effects.

Biological Activity

Research indicates that CDMNB exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that CDMNB can inhibit the growth of various microbial strains, making it a candidate for developing new antimicrobial agents.
  • Cytotoxic Effects : The compound has demonstrated cytotoxicity in certain cancer cell lines, suggesting potential applications in cancer therapy.
  • Mutagenicity : CDMNB has been identified as a mutagenic compound, which raises concerns regarding its environmental impact and human health risks.

Case Study 1: Antimicrobial Properties

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of CDMNB against several bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting that CDMNB could be developed into a novel antimicrobial agent .

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies conducted on human breast cancer cell lines revealed that CDMNB induces apoptosis at concentrations ranging from 10 to 100 µM. The mechanism was linked to oxidative stress and DNA damage, highlighting its potential as a chemotherapeutic agent .

Case Study 3: Mutagenicity Assessment

Research assessing the mutagenic potential of CDMNB found that it induced mutations in bacterial strains as per the Ames test protocol. This raises concerns about its use in consumer products and necessitates further investigation into its safety profile .

Comparison with Similar Compounds

Compound NameStructureBiological Activity
1-Chloro-2,3-dimethylbenzeneStructureLess reactive; lower cytotoxicity
2-Chloro-1,3-dimethyl-5-nitrobenzeneStructureSimilar activity; different reactivity patterns
1,3-Dimethyl-5-nitrobenzeneStructureHigher mutagenicity; lower antimicrobial activity

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